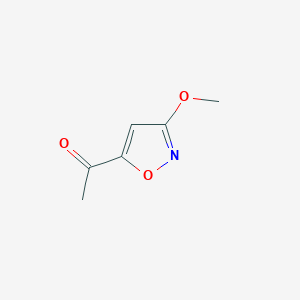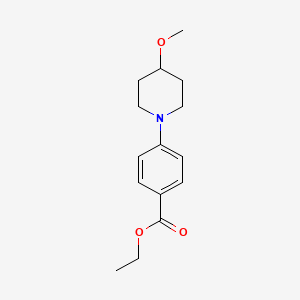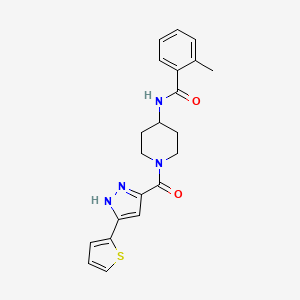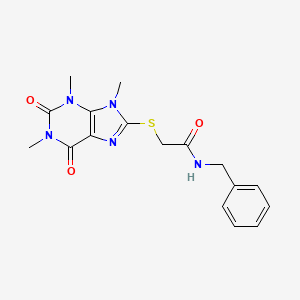
N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various sulfanyl acetamide derivatives has been explored in the provided studies. In the first paper, 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives were synthesized by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 in acetone . The second paper describes the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide through a three-phase process involving the conversion of phenyl acetic acid into various intermediates, culminating in the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of DMF and NaH . Although the specific compound "N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide" is not directly mentioned, these papers provide insight into the general methods of synthesizing sulfanyl acetamide derivatives.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the studies were confirmed using various spectral techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and fast atom bombardment mass spectrometry (FAB+-MS) were employed to elucidate the chemical structures of the compounds in the first study . Similarly, spectral techniques were used to confirm the structures of the synthesized N-substituted derivatives in the second study . These techniques are crucial for determining the molecular structure and confirming the successful synthesis of the target compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfanyl acetamide derivatives are characterized by nucleophilic substitution and cyclization reactions. The first study involves the reaction of chloroacetylamino thiazoles with thioles to form the desired sulfanyl acetamide derivatives . In the second study, the synthesis process includes the formation of an oxadiazole ring through cyclization and subsequent substitution reactions to introduce various N-substituents . These reactions are typical in the synthesis of heterocyclic compounds and are indicative of the complexity and specificity required in the synthesis of such molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide" are not detailed in the provided papers, the studies do offer insights into the biological activities of similar compounds. The first paper reports significant antimicrobial activity against a range of bacteria and fungi . The second paper highlights the biological screening of the synthesized compounds, showing relative activity against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase . These activities suggest that the physical and chemical properties of these compounds enable them to interact effectively with biological targets, which is a key consideration in the development of pharmaceutical agents.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to "N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide" have shown promise in antimicrobial activities. For instance, a series of substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides exhibited promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, along with appreciable antifungal activity (Ahmed et al., 2018). This highlights the potential of these derivatives in addressing microbial resistance.
Enzyme Inhibition for Cancer Therapy
Another significant area of application is enzyme inhibition, particularly in cancer therapy. Derivatives similar to "N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide" have been explored for their inhibitory effects on enzymes like carbonic anhydrase, which is crucial for tumor progression and metastasis. Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, showing superior carbonic anhydrase inhibitory activity than the reference compound acetazolamide (Kucukoglu et al., 2016).
Anticancer and Antimicrobial Agents
The research conducted by Ahmed et al. (2018) on new lipophilic acetamide derivatives demonstrated their potential as anticancer and antimicrobial agents. Their study indicated that benzylamines and sulfa derivatives were the most active compounds, highlighting the importance of structural modification in enhancing biological activity (Ahmed et al., 2018).
Helicobacter pylori Inhibition
Novel structures derived from benzimidazole demonstrated potent and selective activities against the gastric pathogen Helicobacter pylori. This suggests that derivatives of "N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide" could potentially be used in the treatment of infections caused by H. pylori, a major factor in peptic ulcer disease (Carcanague et al., 2002).
Propriétés
IUPAC Name |
N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-20-14-13(15(24)22(3)17(25)21(14)2)19-16(20)26-10-12(23)18-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNINEHICJDGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)
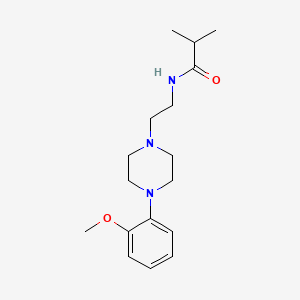
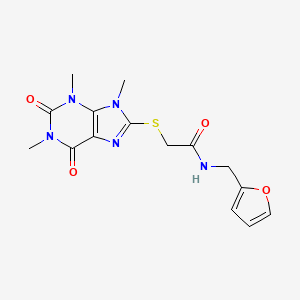
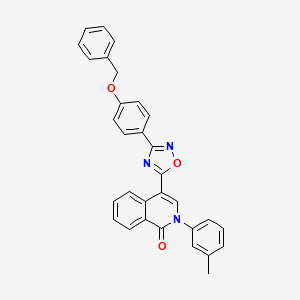


![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)
